molecular formula C16H18FN5O B502506 1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B502506
M. Wt: 315.35g/mol
InChI Key: RRGOAFCLRMWKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the furan ring, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form complex molecular architectures.

Scientific Research Applications

1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.

    Agriculture: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE can be compared with other tetrazole derivatives, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct chemical and biological properties. The uniqueness of this compound lies in its specific combination of the furan, fluorophenyl, and tetrazole moieties, which confer unique reactivity and bioactivity.

Properties

Molecular Formula

C16H18FN5O

Molecular Weight

315.35g/mol

IUPAC Name

1-butyl-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]tetrazol-5-amine

InChI

InChI=1S/C16H18FN5O/c1-2-3-10-22-16(19-20-21-22)18-11-14-8-9-15(23-14)12-4-6-13(17)7-5-12/h4-9H,2-3,10-11H2,1H3,(H,18,19,21)

InChI Key

RRGOAFCLRMWKDR-UHFFFAOYSA-N

SMILES

CCCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)F

Canonical SMILES

CCCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.